8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium

Lipophilicity LogP Structure-Property Relationship

SAR campaigns using tertiary amine benzazepines risk pH-dependent ionization confounding binding data. This quaternary 1-benzazepin-1-ium provides a permanent positive charge control, eliminating this variable. • Invariant ionization state across pH 6.0-8.0 for unambiguous receptor assay interpretation. • Specific N-propyl congener serves as the linear 3-carbon baseline for branched (isopropyl) and fluorinated analog comparisons. • Fragment-like metrics (MW ~219 Da, LogP 1.78, PSA 37.4 Ų) ideal for fragment-based screening and growing strategies.

Molecular Formula C13H18NO2+
Molecular Weight 220.29 g/mol
CAS No. 646520-26-5
Cat. No. B12587858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
CAS646520-26-5
Molecular FormulaC13H18NO2+
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCC[N+]1=C2C=C(C(=O)C=C2CCCC1)O
InChIInChI=1S/C13H17NO2/c1-2-6-14-7-4-3-5-10-8-12(15)13(16)9-11(10)14/h8-9H,2-7H2,1H3/p+1
InChIKeyAIRLAGDGYBMQRX-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium Procurement Baseline


8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium (CAS 646520-26-5) is a quaternary 1-benzazepin-1-ium compound characterized by a 7-oxo group, an 8-hydroxy/olate moiety, and an N-propyl substituent on the azepine ring. Its molecular formula is C₁₃H₁₇NO₂ (zwitterionic form) with a molecular weight of 219.28 g/mol [1]. The compound belongs to a small, cataloged series of N-alkylated 7-oxo-8-olate-1-benzazepin-1-ium derivatives that includes the N-isopropyl and N-(2,2,3,3,3-pentafluoropropyl) congeners [2]. As a screening compound available from specialty chemical suppliers, it is intended exclusively for non-human research applications .

Why Generic Benzazepine Substitution Fails


The 1-benzazepin-1-ium scaffold with 7-oxo-8-olate substitution is a structurally distinct subclass that cannot be readily interchanged with more common 3-benzazepines (e.g., SCH23390, SKF81297) or 1H-1-benzazepines [1]. The quaternary nitrogen imparts a permanent positive charge that fundamentally alters solubility, LogP, and hydrogen-bonding capacity relative to tertiary amine benzazepines. Furthermore, within the 7-oxo-8-olate-1-benzazepin-1-ium series itself, N-alkyl chain variation (propyl vs. isopropyl vs. pentafluoropropyl) produces measurable differences in lipophilicity and steric bulk that are likely to translate into divergent pharmacological profiles, as has been demonstrated for N-propyl versus N-isobutyl 1-benzazepine CCR5 antagonists [2]. Procurement of the incorrect N-alkyl analog risks confounding structure-activity relationship (SAR) studies and wasting screening resources. The quantitative evidence below details the specific dimensions along which CAS 646520-26-5 differs from its closest cataloged analogs.

Quantitative Differentiation Evidence


N-Alkyl Chain Lipophilicity Comparison

The target compound (N-propyl) has a calculated LogP of 1.78, compared to its N-isopropyl congener which has an estimated LogP of approximately 1.65 (predicted by analogous fragment contribution) . The N-pentafluoropropyl analog, by contrast, has a significantly elevated calculated LogP in the range of 2.8–3.2 due to the fluorinated side chain [1]. This ~1.0–1.4 LogP unit difference between the propyl and pentafluoropropyl derivatives corresponds to a roughly 10- to 25-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, assay solubility, and protein binding in biological screening contexts.

Lipophilicity LogP Structure-Property Relationship

Polar Surface Area Differentiation

The target compound has a calculated polar surface area (PSA) of 37.38 Ų . The N-isopropyl congener has an identical core scaffold and thus an essentially indistinguishable PSA (~37.4 Ų). However, the N-pentafluoropropyl analog, while having an identical oxygen/nitrogen count, exhibits a modestly altered PSA due to the electron-withdrawing effect of the pentafluoropropyl group, which polarizes the quaternary nitrogen and adjacent carbonyl, increasing effective PSA to an estimated 40–42 Ų [1]. This difference, while small in absolute terms, can meaningfully impact blood-brain barrier penetration predictions when PSA values are near the 60–70 Ų threshold commonly used in CNS drug design filters.

Polar Surface Area Membrane Permeability Drug-likeness

Molecular Weight and Fragment-Likeness

The target compound has a molecular weight of 219.28 g/mol (zwitterionic form) [1] or 220.29 g/mol (protonated cation form) , representing a relatively low molecular weight benzazepine scaffold. The N-isopropyl analog is isomeric (C₁₃H₁₇NO₂, MW 219.28 g/mol) and thus indistinguishable by MW alone [2]. The N-pentafluoropropyl analog (C₁₃H₁₂F₅NO₂, MW 309.24 g/mol) is substantially heavier, with a 40% increase in molecular weight [3]. This moves the pentafluoropropyl derivative out of the fragment-like space (MW < 300 Da) and into lead-like space, with implications for ligand efficiency metrics. In fragment-based drug discovery, the propyl compound's lower MW affords higher ligand efficiency (LE) for any given binding affinity, making it a more attractive fragment hit or early lead scaffold compared to its heavier fluorinated counterpart.

Molecular Weight Fragment-Based Screening Ligand Efficiency

N-Substituent Steric Effects on Target Binding

Although no direct target engagement data exist for CAS 646520-26-5 itself, published SAR from the 1-benzazepine CCR5 antagonist series demonstrates that the N-alkyl substituent identity is a critical determinant of biological activity [1]. In that series, 1-propyl and 1-isobutyl benzazepine sulfoxide derivatives showed IC₅₀ values ranging from 1.6 to 7.7 nM in HIV-1 envelope-mediated membrane fusion assays, with the isobutyl compounds generally showing superior potency to propyl analogs [2]. By extrapolation, within the 7-oxo-8-olate-1-benzazepin-1-ium series, the N-propyl substituent (target compound) presents a steric profile distinct from both the less bulky N-isopropyl (branched but smaller van der Waals volume) and the substantially bulkier N-pentafluoropropyl derivative. This steric differentiation is likely to produce divergent binding affinities at any protein target for which these compounds are screened.

Steric Effects CCR5 Antagonist Structure-Activity Relationship

Quaternary Nitrogen Charge State Analysis

CAS 646520-26-5 is a quaternary 1-benzazepin-1-ium compound bearing a permanent positive charge on the nitrogen atom, as confirmed by its SMILES notation CCC[N+]1=C2C=C(C(=O)C=C2CCCC1)O . This contrasts fundamentally with widely studied tertiary amine 3-benzazepines such as SCH23390 (7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) and SKF81297, which exist as pH-dependent equilibria between neutral free-base and protonated forms [1]. The permanent cation of the target compound means it will remain fully ionized across all physiologically relevant pH ranges (pH 1–8), eliminating the confounding variable of pH-dependent ionization state that complicates SAR interpretation for tertiary amine benzazepines. This property also makes the compound inherently more water-soluble and less membrane-permeable than its charge-variable counterparts, which must be accounted for in assay design.

Quaternary Ammonium Charge State pH-Dependent Ionization

Benzazepine Scaffold Pharmacophore Topology

The target compound positions its oxygen functionality as a 7-oxo-8-olate (or 8-hydroxy) arrangement on the 1-benzazepin-1-ium scaffold [1]. This differs topologically from the prototypical dopamine D1 receptor pharmacophore found in 3-benzazepines such as 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (a known peripheral dopamine receptor stimulant), where the catechol hydroxyls occupy the 7- and 8-positions on a 3-benzazepine core with a phenyl substituent at N-1 [2]. In the target compound, the 7-position is a ketone (not a hydroxyl), and the nitrogen is at position 1 rather than position 3 of the azepine ring. This fundamental scaffold difference means the oxygen substituents project into different regions of three-dimensional space relative to the charged nitrogen, resulting in a distinct pharmacophore that is unlikely to be recognized by the same receptor targets as classical 3-benzazepine D1/D5 ligands.

Scaffold Topology Pharmacophore Dopamine Receptor

Recommended Application Scenarios


Fragment-Based Screening Library Enrichment

With a molecular weight of ~220 Da, a calculated LogP of 1.78, and a PSA of 37.4 Ų, CAS 646520-26-5 occupies favorable fragment-like chemical space (MW < 300, LogP < 3, PSA < 60) . Its permanent quaternary ammonium charge makes it particularly well-suited for fragment-based screening against peripheral protein targets where a positively charged warhead is desired, such as G-protein-coupled receptors with anionic binding pockets, ion channels, or bacterial membrane targets. The compound can serve as a core scaffold for fragment growing and merging strategies, with the N-propyl group providing a vector for further derivatization. Procurement of this specific N-propyl congener (rather than the N-isopropyl or N-pentafluoropropyl analogs) ensures the correct balance of lipophilicity and steric bulk for initial fragment hit identification [1].

Charge-State-Dependent Pharmacology Probe

The permanent quaternary ammonium of CAS 646520-26-5, confirmed by SMILES and InChI structural data, provides a pH-independent positive charge absent in tertiary amine benzazepines such as SCH23390 or SKF81297 . This property makes the compound valuable as a control probe in experiments designed to distinguish between charge-dependent and charge-independent pharmacological effects. For example, in receptor binding assays comparing pH 6.0, 7.4, and 8.0 conditions, the target compound's invariant ionization state eliminates a variable that confounds interpretation with tertiary amine ligands. Researchers studying ion channel modulation, where quaternary ammonium compounds are established pore blockers, may also find this scaffold a useful starting point [1].

N-Alkyl SAR Comparator in Benzazepin-1-Ium Series

As one of at least three cataloged N-alkyl congeners (propyl, isopropyl, pentafluoropropyl) within the 7-oxo-8-olate-1-benzazepin-1-ium series recorded in the J-GLOBAL database, CAS 646520-26-5 serves a specific SAR role as the linear three-carbon N-alkyl reference point . In a systematic SAR campaign, the N-propyl compound provides the baseline against which branched (isopropyl) and fluorinated (pentafluoropropyl) analogs can be compared for potency, selectivity, solubility, and metabolic stability. The class-level precedent from 1-benzazepine CCR5 antagonists demonstrates that N-alkyl chain identity modulates target potency by several-fold, motivating parallel procurement of all three analogs for a comprehensive SAR matrix [1].

In Silico Model Calibration Set

The calculated LogP (1.78) and PSA (37.38 Ų) values for CAS 646520-26-5, available from the Chemsrc database, can be incorporated into a calibration set for validating in silico ADME prediction models . The compound's quaternary nitrogen and zwitterionic 8-olate character present a non-trivial test case for computational LogP and pKa prediction algorithms. Experimental determination of chromatographic LogP (e.g., by shake-flask or HPLC method) for this compound, followed by comparison with the calculated value, would provide a valuable data point for refining prediction models applied to charged heterocyclic scaffolds [1].

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